molecular formula C14H18FNO4 B2962365 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide CAS No. 2309729-90-4

2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide

Cat. No.: B2962365
CAS No.: 2309729-90-4
M. Wt: 283.299
InChI Key: HMNFRUNHZOTEFD-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core, a motif frequently found in bioactive molecules, and a unique tetrahydrofuran ring system modified with a hydroxyethoxy side chain. This specific molecular architecture suggests potential utility as a building block or intermediate in the synthesis of more complex target molecules. Researchers may investigate this compound for its potential interactions with various biological targets, such as enzymes. The fluorine atom is a common feature in medicinal chemistry, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity . The tetrahydrofuran and flexible hydroxyethoxy chain may contribute to the molecule's overall solubility and pharmacokinetic profile. As with all such specialized reagents, 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) for detailed handling and disposal guidelines .

Properties

IUPAC Name

2-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c15-12-4-2-1-3-11(12)13(18)16-9-14(20-8-6-17)5-7-19-10-14/h1-4,17H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNFRUNHZOTEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorinated benzamide moiety and a tetrahydrofuran ring substituted with a hydroxyethoxy group. Its molecular formula is C15H22FNO3, with a molecular weight of 281.34 g/mol.

The biological activity of 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties similar to other benzamide derivatives, which are known to affect various metabolic enzymes. For instance, studies on related compounds show that they can inhibit polymerases involved in viral replication.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the antiviral efficacy of structurally similar compounds. One study reported an EC50 value of 7.8 nM for a related prodrug against HBV, highlighting the potential for 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide to exhibit comparable activity .
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Similar compounds have shown favorable absorption and distribution characteristics, suggesting that 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide may also possess beneficial pharmacokinetic properties.

Toxicity and Safety Profile

While the biological activity is promising, toxicity assessments are essential for evaluating the safety profile of 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide. Preliminary studies on analogous compounds indicate low cytotoxicity at therapeutic concentrations, but comprehensive toxicity studies are necessary to confirm this for the target compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Core Structure Substituents Key Features CAS/Reference
Target Compound Benzamide - 2-Fluoro substituent
- Tetrahydrofuran-3-yl group with 2-hydroxyethoxy
Balanced hydrophilicity/lipophilicity 2309729-90-4
(E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide Benzamide - Hydroxyamino-oxopropenyl
- Phthalazinone moiety
Antiproliferative activity in cancer cells Compound 17 in
Broflanilide (1) Benzamide - Heptafluoropropan-2-yl
- Trifluoromethyl groups
Insecticidal activity against multiple pests
Flutolanil Benzamide - Trifluoromethyl group
- 3-(1-Methylethoxy)phenyl
Fungicide (pesticide use)
5-[(3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide Benzamide - Piperidinyl-benzodioxol
- Indazolylmethyl
Ligand for receptor targeting L23RSC

Key Observations:

  • The target compound’s tetrahydrofuran-ether substituent distinguishes it from pesticidal benzamides (e.g., flutolanil, broflanilide), which prioritize halogenated or bulky hydrophobic groups for environmental stability .
  • Compared to anticancer benzamides (e.g., compound 17 in ), the target lacks conjugated systems (e.g., phthalazinone) critical for DNA intercalation or enzyme inhibition.

Physicochemical Properties

  • Lipophilicity : The 2-fluoro group increases lipophilicity (LogP ~2.8–3.0), but the hydroxyethoxy-tetrahydrofuran segment likely enhances aqueous solubility compared to fully aromatic analogues (e.g., compound 17 in , LogP = 2.86).
  • Metabolic Stability : The ether linkage in the target compound may resist hydrolysis better than ester-containing derivatives (e.g., methyl esters in ), improving pharmacokinetics .

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